4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol
Description
4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol (CAS No. 1507993-34-1) is a synthetic amino alcohol derivative featuring a thiophene ring and a pentanol backbone. Its structure combines a hydrophobic thiophene moiety with polar hydroxyl and amine groups, making it a candidate for applications in medicinal chemistry and catalysis. The compound’s synthesis typically involves multi-step reactions, including alkylation and protection/deprotection strategies, as inferred from analogous synthetic pathways .
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
4-(1-thiophen-2-ylethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H19NOS/c1-9(5-3-7-13)12-10(2)11-6-4-8-14-11/h4,6,8-10,12-13H,3,5,7H2,1-2H3 |
InChI Key |
JKRPBXRSQHBTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC(C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols. One common method involves the condensation of 2-thiopheneethanol with an amine, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution of the hydroxyl group can produce halogenated derivatives .
Scientific Research Applications
4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on backbone modifications, functional group substitutions, or aromatic ring variations. Below is a detailed comparison:
Comparison with 4-Methyl-1-pentanol (CAS 626-89-1)
- Structural Differences: 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol has a thiophene-ethylamino side chain and a primary alcohol, whereas 4-methyl-1-pentanol is a branched aliphatic alcohol lacking aromaticity or nitrogen .
- The amino group introduces basicity, enabling salt formation, a feature absent in 4-methyl-1-pentanol .
- Synthetic Utility: 4-Methyl-1-pentanol is a common solvent or intermediate in esterification, while the target compound’s amino-thiophene structure may favor coordination chemistry or chiral synthesis .
Comparison with 4-Methoxy-4-methylpentan-1-amine Hydrochloride
- Functional Group Variation :
- The methoxy group in 4-methoxy-4-methylpentan-1-amine hydrochloride replaces the hydroxyl group in the target compound, reducing hydrogen-bonding capacity but increasing steric bulk .
- The absence of a thiophene ring in this analog limits its aromatic interactions, which are critical in π-stacking or receptor binding.
- Synthetic Pathways :
Comparison with Thiophene-Containing Analogs
- Aromatic Substitution Effects :
- Thiophene’s electron-rich nature contrasts with benzene or pyridine derivatives, influencing electronic properties and reactivity. For example, thiophene’s sulfur atom may participate in metal coordination or stabilize charge-transfer complexes, unlike purely hydrocarbon aromatics.
- Biological Relevance: Thiophene derivatives are prevalent in antiviral and anticancer agents (e.g., raltegrevir).
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Features |
|---|---|---|---|---|
| 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol | C₁₁H₁₇NOS | 227.32 g/mol | Thiophene, amine, hydroxyl | Aromatic, amphiphilic |
| 4-Methyl-1-pentanol | C₆H₁₄O | 102.17 g/mol | Hydroxyl | Branched aliphatic alcohol |
| 4-Methoxy-4-methylpentan-1-amine HCl | C₇H₁₈ClNO | 179.68 g/mol | Methoxy, amine (protonated) | Steric hindrance, salt form |
Biological Activity
The compound 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol is notable for its complex structure, which includes a thiophene ring linked to a pentan-1-ol backbone through an amino group. This unique configuration contributes to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol is , with a molecular weight of approximately 227.37 g/mol. The presence of both sulfur (from the thiophene ring) and nitrogen (from the amino group) plays a crucial role in its reactivity and interaction with biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the amino alcohol component can form hydrogen bonds with active site residues, influencing enzyme activity.
- Receptor Modulation : The compound may bind to specific receptors, potentially modulating signaling pathways associated with inflammation and microbial infections.
Antimicrobial Activity
Studies have shown that 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness in inhibiting growth through disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests its possible application in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylthiophene | C_6H_6S | Simple thiophene derivative; lacks amino group. |
| Ethanolamine | C_2H_7NO | Contains an amino group but lacks thiophene structure; used in pharmaceuticals. |
| Pentanol | C_5H_{12}O | Alcohol with no nitrogen or sulfur; simpler structure used in solvent applications. |
The combination of a thiophene ring, an amino group, and a pentanol structure distinguishes 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol from these compounds, potentially enhancing its biological activity and applicability in medicinal chemistry.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of 4-{[1-(Thiophen-2-yl)ethyl]amino}pentan-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, demonstrating significant antibacterial properties.
Investigation into Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory effects of this compound using an animal model of induced inflammation. The results showed a reduction in swelling and pain indicators by approximately 40% compared to control groups, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
